Soyasaponin Ac
Description
Contextualization of Soyasaponin Ac within the Oleanane (B1240867) Triterpenoid (B12794562) Saponin (B1150181) Family
This compound belongs to a large and structurally diverse class of plant secondary metabolites known as saponins (B1172615). Specifically, it is classified as an oleanane triterpenoid saponin. nih.govsciopen.com The basic structure of these compounds consists of a non-polar aglycone (sapogenin) and one or more polar sugar chains. nih.govcambridge.org This amphiphilic nature, with both water-loving (hydrophilic) and fat-loving (lipophilic) components, is a defining characteristic of saponins. nih.gov
The aglycone of this compound is soyasapogenol A, a pentacyclic triterpenoid. tandfonline.com Soyasaponins are broadly categorized into groups based on their aglycone structure. nih.gov Group A soyasaponins, including this compound, are distinguished by having soyasapogenol A as their aglycone. nih.govtandfonline.com They are further characterized as bidesmosidic saponins, meaning they possess two separate sugar chains attached to the aglycone, specifically at the C-3 and C-22 positions of the oleanane skeleton. nih.govtandfonline.com
Group A soyasaponins are further divided into acetylated and deacetylated forms. nih.gov this compound is an acetylated group A saponin, a feature that has been a significant challenge for natural product chemists to fully characterize. tandfonline.com The presence and position of these acetyl groups, along with the specific sugar composition of the two chains, contribute to the diversity and distinct properties of individual group A soyasaponins.
Table 1: Classification of this compound
| Category | Description |
| Class | Saponin |
| Subclass | Triterpenoid Saponin |
| Type | Oleanane |
| Group | Group A Soyasaponin |
| Aglycone | Soyasapogenol A |
| Glycosylation | Bidesmosidic (sugar chains at C-3 and C-22) |
| Form | Acetylated |
Historical Trajectories and Milestones in this compound Research
The scientific investigation of soybean saponins began to gain momentum in the 1970s, driven by an interest in their potential biological activities. tandfonline.com However, the complexity of their structures, their water solubility, and their tendency to bind to other components in the plant matrix presented significant challenges to their isolation and characterization. tandfonline.com
Much of the foundational work on soyasaponins involved hydrolysis techniques, where acid or alkaline treatments were used to cleave the sugar moieties from the aglycone. nih.gov This allowed for the separation and visualization of the different aglycones (soyasapogenols) using techniques like thin-layer chromatography (TLC), helping to classify new compounds into their respective groups. nih.gov
The detailed structural elucidation of the more complex, acetylated group A saponins, such as this compound, came later. The research groups of Kitagawa and Okubo were pioneers in this area. tandfonline.com Kitagawa and his colleagues were the first to propose the existence of partially acetylated saponins in soybean seeds. tandfonline.com Subsequently, Okubo's research group isolated and named two acetylated group A saponins, Ac and Ad. tandfonline.com Through the combined efforts of these and other research groups, the chemical structures of numerous acetylated and deacetylated group A saponins have been described. tandfonline.com
The development of advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), has been a major milestone in soyasaponin research. tandfonline.comoup.commdpi.com These methods have enabled the separation, identification, and quantification of individual soyasaponins, including this compound, from complex mixtures. oup.com
Overview of Contemporary Research Paradigms and Emerging Areas for this compound
Contemporary research on this compound and related compounds can be broadly categorized into several key paradigms: biosynthetic investigations, analytical methodology development, and the exploration of biological functions.
Biosynthetic Investigations: A significant area of research focuses on understanding how plants synthesize soyasaponins. This involves identifying and characterizing the enzymes and genes involved in the complex biosynthetic pathway, starting from the precursor 2,3-oxidosqualene (B107256). mdpi.comkspbtjpb.org Key enzyme classes under investigation include oxidosqualene cyclases, cytochrome P450 monooxygenases, and UDP-dependent glycosyltransferases. mdpi.comkspbtjpb.orgresearchgate.net The ultimate goal of this research is to enable the metabolic engineering of plants or microbial systems, such as yeast, to produce specific soyasaponins with desired properties. nih.govresearchgate.netoup.com This could lead to the large-scale, controlled production of valuable compounds like this compound. osaka-u.ac.jp
Analytical Chemistry: The development of robust and sensitive analytical methods remains a crucial aspect of soyasaponin research. Modern techniques like HPLC coupled with mass spectrometry (HPLC-MS) are essential for the accurate identification and quantification of this compound in various plant tissues and food products. oup.commdpi.com Research in this area aims to improve the resolution, sensitivity, and throughput of these methods to better understand the distribution and metabolism of soyasaponins. mdpi.com
Biological Function Studies: A major driving force in soyasaponin research is the investigation of their biological activities. Studies have explored a wide range of potential health-promoting effects, including anti-cancer, anti-inflammatory, antioxidant, and immune-modulating properties. sciopen.comcambridge.orgnih.gov For instance, some studies have investigated the ability of soyasaponins to inhibit the growth of cancer cells in vitro. nih.gov However, it has been noted that the aglycones, like soyasapogenol A, are often more bioactive than their glycosylated counterparts in certain assays. nih.gov
Emerging Areas for this compound:
Plant Defense and Rhizosphere Interactions: There is growing interest in the ecological roles of soyasaponins. Research has shown that soybean roots secrete these compounds into the surrounding soil (rhizosphere). oup.com This suggests they may play a role in plant defense against pathogens and pests, and in mediating interactions with soil microbes. mdpi.comnih.gov
Metabolic Engineering and Synthetic Biology: Advances in genetic and metabolic engineering are opening up new possibilities for the production of soyasaponins. By introducing the relevant plant genes into microorganisms like yeast, researchers are working towards creating "cell factories" for the sustainable and scalable synthesis of specific saponins. nih.govresearchgate.netosaka-u.ac.jp This could provide a reliable source of pure compounds for further research and potential commercial applications. archivemarketresearch.com
Novel Therapeutic Applications: As our understanding of the biological activities of soyasaponins deepens, new therapeutic applications are being explored. This includes their potential use as adjuvants in vaccines to enhance the immune response and in the development of new drugs for a variety of conditions. nih.govnih.gov The structural diversity of soyasaponins offers a rich resource for discovering new lead compounds for drug development. mdpi.com
Properties
Molecular Formula |
C67H104O32 |
|---|---|
Molecular Weight |
1421.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C67H104O32/c1-26-39(75)41(77)45(81)58(88-26)97-50-42(78)40(76)34(22-68)92-59(50)98-51-44(80)43(79)49(56(84)85)96-60(51)94-38-16-17-64(9)36(65(38,10)25-69)15-18-67(12)37(64)14-13-31-32-21-62(6,7)54(83)55(63(32,8)19-20-66(31,67)11)99-57-46(82)47(33(74)23-87-57)95-61-53(91-30(5)73)52(90-29(4)72)48(89-28(3)71)35(93-61)24-86-27(2)70/h13,26,32-55,57-61,68-69,74-83H,14-25H2,1-12H3,(H,84,85)/t26-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41+,42-,43-,44-,45+,46+,47-,48+,49-,50+,51+,52-,53+,54-,55+,57-,58-,59-,60+,61-,63+,64-,65+,66+,67+/m0/s1 |
InChI Key |
ZWQKNJJAVDRYFR-KGVVPESCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC([C@H]([C@H]8O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8OC9C(C(C(CO9)O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Occurrence and Distribution of Soyasaponin Ac
Botanical Sources and Specific Cultivars Exhibiting Soyasaponin Ac Accumulation
The primary botanical source of this compound is the soybean (Glycine max (L.) Merr.). nih.govresearchgate.net While soyasaponins are characteristic secondary metabolites of legumes, the specific profiles and concentrations, including that of this compound, vary significantly among different species and even more so among cultivars of the same species. kspbtjpb.orgresearchgate.netnih.gov
The accumulation of soyasaponins is highly dependent on the plant's genetic makeup, with different soybean cultivars exhibiting distinct saponin (B1150181) profiles. researchgate.net Research on 24 Korean soybean cultivars revealed that the total soyasaponin content in the soy germ ranged widely from 1173.5 to 3582.3 mg/100 g, underscoring the significant variation attributable to genotype. researchgate.net While many studies focus on the more abundant group B soyasaponins, the genetic control of group A saponins (B1172615), including this compound, is also evident. For instance, the presence of Soyasaponin Aa versus Soyasaponin Ab is controlled by codominant alleles at a single genetic locus. tandfonline.com The 'Seonpung' cultivar was noted for having a particularly high content of Soyasaponin Ab, a closely related group A saponin. researchgate.net
While soybeans are the most studied source, other legumes such as the Zolfino bean (Phaseolus vulgaris L.) also produce soyasaponins, although the specific distribution of this compound in these sources is less documented. nih.gov
Below is an interactive table detailing the soyasaponin content in the germ of various Korean soybean cultivars, illustrating the genetic diversity in accumulation.
| Cultivar | Total Soyasaponin (mg/100 g) | Soyasaponin Aa (mg/100 g) | Soyasaponin Ab (mg/100 g) | Soyasaponin Ba (mg/100 g) | Soyasaponin Bb (mg/100 g) |
| Saedanback | 3582.3 | 3478.1 | 104.2 | 26.6 | 77.6 |
| Seonpung | 3447.4 | 102.4 | 3208.5 | 29.5 | 107.0 |
| Shingi | 3137.9 | 2999.3 | 138.6 | 29.5 | 109.1 |
| Daepung | 2912.9 | 2788.6 | 124.3 | 32.3 | 92.0 |
| Cheongja 3 | 2776.3 | 114.3 | 2523.4 | 30.5 | 108.1 |
| Heukcheong | 2743.6 | 2623.1 | 120.5 | 32.1 | 88.4 |
| Sinpaldal 2 | 2642.8 | 2530.8 | 112.0 | 25.4 | 86.6 |
| Dagchae | 2552.2 | 2445.8 | 106.4 | 28.3 | 78.1 |
| Uram | 2470.1 | 2364.5 | 105.6 | 27.5 | 72.5 |
| Pungwon | 2390.4 | 2291.6 | 98.8 | 25.1 | 73.7 |
| Data sourced from a study on 24 Korean soybean cultivars. |
Geographic and Environmental Factors Influencing this compound Content in Plants
The concentration of soyasaponins, including group A saponins like this compound, is not static but is significantly modulated by geographic and environmental conditions. usda.gov Genotype and environment are the primary determinants of soyasaponin concentration in soybeans. nih.gov
Geographic Location: Studies have shown that the cultivation site can lead to variations in saponin content. For example, soybeans grown in different locations within Missouri, USA, showed different total saponin levels. researchgate.net Similarly, research on 20 soybean genotypes across four different environments in Quebec, Canada, confirmed that both the specific genotype and the growing environment were major factors affecting soyasaponin B concentration. nih.gov
Climatic Factors:
Temperature: Air temperature during specific plant growth stages is a critical factor. The response is often complex and cultivar-specific. nih.govcdnsciencepub.com For the high-soyasaponin cultivar 'McCall', temperatures above 20°C during the late reproductive stages (R7 to R8) were positively correlated with higher soyasaponin concentration. cdnsciencepub.com Conversely, for the low-soyasaponin cultivar 'Comet', temperatures below 20°C during seed maturation were associated with lower concentrations. cdnsciencepub.com In controlled growth chamber studies, high-temperature stress applied only during the seed-filling stages increased total soyasaponin B concentration by 28% in one cultivar, while prolonged high temperature throughout all growth stages reduced it by 27% in another. nih.gov
Precipitation: Correlations between rainfall and soyasaponin concentrations have also been observed, though the effects can be complex and vary between different soyasaponin compounds and cultivars. cdnsciencepub.com
Crop Management:
Seeding Date: Crop management practices, such as the timing of planting, can consistently impact soyasaponin levels. Studies have demonstrated that an earlier seeding date (mid-May) resulted in an 11% higher total soyasaponin B concentration compared to a later seeding date (late-June). nih.gov
Developmental, Genetic, and Organ-Specific Distribution of this compound in Soybeans and Other Legumes
The distribution of this compound is highly specific, varying with the developmental stage of the plant, the genetic background, and the particular plant organ.
Organ-Specific Distribution: Soyasaponins are not uniformly distributed throughout the soybean plant. researchgate.net Group A soyasaponins, the category to which this compound belongs, are almost exclusively concentrated in the germ (hypocotyl) of the soybean seed. usda.govkoreascience.kr The cotyledons and hulls contain negligible amounts of group A soyasaponins. usda.gov In contrast, group B soyasaponins are found more evenly distributed between the germ and the cotyledons. usda.gov The roots also contain soyasaponins, but the profile differs from the seeds; group A saponins are the predominant type secreted from the roots into the surrounding soil (rhizosphere), whereas 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) conjugated saponins show the greatest accumulation within the root tissues themselves. oup.com
The following table summarizes the distribution of soyasaponin groups in different parts of the soybean.
| Plant Part | Group A Soyasaponins (e.g., this compound) | Group B Soyasaponins |
| Germ (Hypocotyl) | High Concentration (contains nearly all) | High Concentration |
| Cotyledons | Very Low / Negligible | High Concentration |
| Hulls | Very Low / Negligible | Very Low / Negligible |
| Roots (Secreted) | Predominant Type Secreted | Lower Secretion |
| Roots (Tissue) | Lower Concentration | High Concentration (DDMP forms) |
Developmental and Genetic Factors: The biosynthesis and accumulation of soyasaponins are under strict genetic and developmental control. researchgate.net The secretion of soyasaponins from roots, for example, is developmentally regulated, with the highest levels occurring during the early vegetative growth stages. oup.com
The biosynthesis pathway involves numerous enzymes whose expression is genetically controlled. Key genes identified include those encoding for β-amyrin synthase (BAS), cytochrome P450s, and various uridine (B1682114) 5'-diphosphate-glycosyltransferases (UGTs). researchgate.netnih.gov The specific structure of this compound is the result of sequential glycosylation and acetylation steps on a soyasapogenol A backbone. The gene CYP72A69 is responsible for producing soyasapogenol A, the essential precursor for all group A saponins. nih.gov Furthermore, the gene GmSSAcT1, which encodes a BAHD-type acetyltransferase, is responsible for the acetylation steps that are characteristic of many group A saponins. researchgate.net Genetic variations in these and other biosynthetic genes, such as the sg-3 and sg-4 loci that control the addition of specific sugar units, lead to the diverse saponin profiles observed across different legume species and cultivars. researchgate.net
Biosynthesis and Metabolism of Soyasaponin Ac
Overview of Triterpenoid (B12794562) Saponin (B1150181) Biosynthetic Pathways Relevant to Soyasaponin Ac
The journey to this compound begins with the mevalonate (B85504) (MVA) pathway in the cytosol, which produces the fundamental C5 building block, isopentenyl pyrophosphate (IPP). tandfonline.comresearchgate.net IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are sequentially condensed to form the 30-carbon linear precursor, 2,3-oxidosqualene (B107256). tandfonline.com This molecule stands at a critical juncture, marking the branch point between primary sterol metabolism and specialized triterpenoid synthesis. tandfonline.comfrontiersin.org
The cyclization of 2,3-oxidosqualene is the first committed step in triterpenoid biosynthesis, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.orgplos.org This reaction gives rise to the foundational polycyclic triterpene skeletons. plos.org Following the creation of the aglycone backbone, a series of modifications, including oxidation and glycosylation, are carried out by enzymes like cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), respectively. frontiersin.orgfrontiersin.org These modifications are responsible for the vast structural diversity observed among triterpenoid saponins (B1172615). frontiersin.org In the case of this compound, these modifications lead to the formation of its specific aglycone, soyasapogenol A, and the subsequent attachment of sugar moieties. frontiersin.orgfrontiersin.org
Enzymatic Steps and Key Enzymes in this compound Biosynthesis
The synthesis of this compound is orchestrated by a precise sequence of enzymatic reactions. At least 14 different enzymes are involved in the broader soyasaponin biosynthetic pathway. kspbtjpb.org
The formation of the specific triterpene skeleton for soyasaponins is a pivotal step catalyzed by β-amyrin synthase (BAS), an oxidosqualene cyclase. scispace.comgenome.jp This enzyme specifically directs the cyclization of 2,3-oxidosqualene to produce β-amyrin, the direct precursor to the soyasapogenol A backbone of this compound. scispace.comjst.go.jpnih.gov The expression of the gene encoding BAS, GgbAS1, has been identified and shown to be directly involved in soyasaponin biosynthesis. jst.go.jpnih.gov
Following the formation of the β-amyrin skeleton, a series of oxidative reactions are catalyzed by cytochrome P450 monooxygenases (P450s). plos.orgfrontiersin.org These enzymes are responsible for the hydroxylation of the β-amyrin backbone to form soyasapogenol A, the aglycone of group A soyasaponins. frontiersin.orgnih.gov Specifically, CYP93E1 has been identified as a β-amyrin 24-hydroxylase, and CYP72A69 is responsible for the C-21 hydroxylation characteristic of soyasapogenol A. plos.orgresearchgate.net
The subsequent glycosylation of soyasapogenol A is mediated by a series of UDP-glycosyltransferases (UGTs), which attach sugar moieties to the aglycone, leading to the formation of this compound. frontiersin.orgresearchgate.net The Sg-1 locus, which encodes the UGT73F2 enzyme, is responsible for adding a glucose molecule to the C-22 position of the precursor saponin A0-αg. oup.com The enzyme UGT91H4 is responsible for attaching a rhamnose residue to the third sugar at the C-3 position. frontiersin.org The sequential action of these UGTs is critical in defining the final structure of this compound. researchgate.net
The table below summarizes the key enzymes involved in the glycosylation of the soyasaponin backbone.
| Enzyme Family | Specific Enzyme | Function in Soyasaponin Biosynthesis |
| Cytochrome P450 | CYP93E1 | Catalyzes the hydroxylation of β-amyrin at the C-24 position. plos.orgresearchgate.net |
| CYP72A69 (Sg-5) | Catalyzes the hydroxylation of the triterpene backbone at the C-21 position to produce soyasapogenol A. plos.org | |
| UDP-Glycosyltransferase | UGT73F2 (Sg-1) | Adds a glucose molecule to the arabinose residue at the C-22 position of the saponin precursor. oup.com |
| UGT91H4 (GmSGT3) | Attaches a rhamnose residue as the third sugar to the C-3 sugar chain. frontiersin.org | |
| UGT73P2 (GmSGT2) | Attaches the second sugar (galactose) to the sugar chain at the C-3 position. frontiersin.org |
A key structural feature of group A soyasaponins like this compound is the acetylation of the terminal sugar at the C-22 position. researchgate.netjipb.net This acetylation is catalyzed by a specific BAHD-type acetyltransferase, GmSSAcT1. jipb.netresearchgate.net This enzyme is responsible for the consecutive acetylation of the sugar moiety, which has been shown to contribute to the characteristic bitter taste of some soybean-derived products. researchgate.netcas.cn The GmSSAcT1 enzyme can catalyze three or four consecutive acetylations on type-A soyasaponins. researchgate.netjipb.net
Genetic Regulation and Molecular Basis of this compound Production
The production of this compound is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes is regulated by various factors, including transcription factors and elicitors like methyl jasmonate (MeJA). oup.comnih.govnih.gov The basic helix-loop-helix (bHLH) transcription factor, GubHLH3, has been shown to positively regulate the expression of soyasaponin biosynthetic genes, including bAS and CYP93E3. oup.com
Co-expression analysis has revealed that the genes for the enzymes in the soyasaponin pathway are often coordinately regulated. researchgate.net The diversity in the sugar chains of soyasaponins is determined by multiple alleles at specific genetic loci, such as Sg-1, Sg-3, and Sg-4. researchgate.netoup.com This genetic variation is the basis for the different soyasaponin profiles observed in various soybean cultivars. nii.ac.jp
In Vivo Metabolism and Biotransformation of this compound in Preclinical Models
Once ingested, soyasaponins like this compound are generally poorly absorbed in the gastrointestinal tract in their intact form. mdpi.com They undergo significant metabolism by the gut microbiota. iastate.eduresearchgate.net Studies in rats have shown that soyasaponins are hydrolyzed by gut bacteria into their aglycone forms, soyasapogenols, which are then absorbed to a greater extent. mdpi.com
The primary metabolic pathway for group B soyasaponins involves the sequential hydrolysis of the sugar moieties. iastate.eduebi.ac.uk For instance, soyasaponin I is first metabolized to soyasaponin III by the removal of the terminal rhamnose, followed by further hydrolysis to soyasapogenol B. iastate.eduebi.ac.uk While the specific metabolism of this compound has not been as extensively detailed, it is expected to follow a similar pattern of deglycosylation by the gut microbiota.
Pharmacokinetic studies in rats have shown that after oral administration, soyasapogenols exhibit a bimodal absorption pattern and are completely metabolized within 24 hours. mdpi.comresearchgate.net The bioavailability of soyasapogenols is significantly higher than that of their glycosylated precursors. mdpi.com Metabolites of soyasapogenol A and B have been identified in rat bile, indicating both phase I (oxidation, dehydrogenation, hydrolysis, etc.) and phase II (sulfation, glucuronidation, etc.) metabolic transformations. mdpi.comresearchgate.net Interestingly, soyasapogenol A can be converted to soyasapogenol B and E during metabolism. mdpi.comresearchgate.net Recent studies have also detected intact soyasaponins in rat and human serum, suggesting that some absorption of the glycosylated form can occur. thno.org
Advanced Methodologies for the Isolation and Structural Elucidation of Soyasaponin Ac
Research-Scale Extraction Protocols for Soyasaponin Ac from Biological Matrices
The initial step in isolating this compound involves its extraction from complex biological sources, most commonly soybean hypocotyls or soy molasses, which are rich in saponins (B1172615). The protocol is designed to first remove non-polar interferences and then selectively extract the polar saponin (B1150181) fraction.
A typical research-scale extraction protocol begins with the defatting of the dried, powdered plant material. This is achieved by maceration or Soxhlet extraction with a non-polar solvent, such as n-hexane, to remove lipids, chlorophyll, and other lipophilic compounds that could interfere with subsequent steps.
Following defatting, the saponins are extracted using a polar solvent system. Aqueous alcohol solutions, typically 70–80% methanol (B129727) or ethanol, are highly effective due to the glycosidic nature of this compound. The extraction is often enhanced using methods like refluxing, maceration with agitation, or ultrasound-assisted extraction (UAE) to improve efficiency and yield. After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
To concentrate the saponin fraction, the crude extract is often subjected to liquid-liquid partitioning. A common procedure involves dissolving the crude extract in water and partitioning it against a water-immiscible organic solvent like n-butanol. Saponins, including this compound, preferentially partition into the n-butanol phase, separating them from more polar compounds like sugars and salts that remain in the aqueous phase. Evaporation of the n-butanol layer yields a saponin-rich fraction ready for chromatographic purification.
The following table summarizes a representative laboratory-scale extraction and partitioning procedure.
| Step | Procedure | Solvent/Reagent | Purpose | Result |
|---|---|---|---|---|
| 1. Preparation | Grind dried soybean hypocotyls into a fine powder. | N/A | Increase surface area for efficient extraction. | Powdered plant material. |
| 2. Defatting | Macerate or reflux the powder with the solvent. | n-Hexane | Remove lipids, oils, and other non-polar compounds. | Defatted plant residue. |
| 3. Saponin Extraction | Reflux the defatted residue with the solvent mixture for several hours. | 80% Aqueous Methanol (MeOH) | Extract polar glycosides, including this compound. | Crude methanolic extract. |
| 4. Concentration | Evaporate the solvent under reduced pressure. | N/A | Remove methanol and water to obtain a solid residue. | Dry crude extract. |
| 5. Partitioning | Dissolve crude extract in water and partition against n-butanol. | Water, n-Butanol | Separate saponins from highly polar impurities (sugars, salts). | Saponin-rich n-butanol fraction. |
Chromatographic Techniques for the Purification of this compound
Due to the presence of multiple structurally similar saponins in the crude extract, advanced chromatographic techniques are indispensable for isolating this compound to a high degree of purity.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of both analytical quantification and preparative isolation of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
Stationary Phase: Octadecylsilane (C18) columns are the standard choice, offering excellent hydrophobic retention and selectivity for separating triterpenoid (B12794562) saponins based on subtle differences in their structure and polarity.
Mobile Phase: A gradient elution is required to resolve the complex mixture of soyasaponins. The mobile phase typically consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) (ACN) or methanol. A small amount of acid, such as 0.1% formic acid or acetic acid, is often added to both solvents to improve peak symmetry and resolution by suppressing the ionization of carboxylic acid groups present in some saponins.
Detection: Soyasaponins lack a strong chromophore, making UV detection challenging but feasible at low wavelengths (e.g., 205 nm). More sensitive and specific detection is achieved with an Evaporative Light Scattering Detector (ELSD), which is quasi-universal for non-volatile analytes, or a Mass Spectrometer (MS), which provides both detection and mass information.
The following table details typical analytical HPLC conditions for the separation of soyasaponins.
| Parameter | Condition |
|---|---|
| Instrument | Analytical HPLC System |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid |
| Gradient Program | e.g., 30% B to 50% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | ELSD or UV at 205 nm |
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix. This is a significant advantage for saponin purification, as it eliminates irreversible adsorption and potential sample degradation that can occur on solid supports like silica (B1680970) gel.
The core of a successful CCC separation is the selection of an appropriate biphasic solvent system. For polar triterpenoid saponins, systems composed of ethyl acetate, n-butanol, and water (EtOAc-n-BuOH-H₂O) are widely used. By carefully adjusting the volumetric ratios of these solvents, the partition coefficient (K-value) of this compound can be optimized to fall within the ideal range (0.5 < K < 2.0) for effective separation. The saponin-rich fraction is dissolved in a mixture of both phases, introduced into the CCC column, and separated by pumping the mobile phase through the stationary liquid phase, with compounds eluting based on their differential partitioning. CCC is particularly valuable for large-scale fractionation of crude extracts, yielding semi-purified fractions that can be further refined by preparative HPLC.
Obtaining this compound with a purity of >98%, suitable for use as an analytical reference standard, typically requires a multi-step chromatographic strategy.
Initial Fractionation: The n-butanol fraction is first subjected to low-pressure column chromatography over a macroporous resin like Diaion HP-20 or Sephadex LH-20. Elution with a stepwise gradient of decreasingly polar solvents (e.g., water to methanol) separates the saponins into several groups based on polarity.
Final Purification: Fractions identified as containing this compound (e.g., by analytical HPLC screening) are pooled and subjected to preparative RP-HPLC. This uses the same principles as analytical HPLC but on a larger scale, employing columns with wider diameters (e.g., >20 mm), higher flow rates, and larger injection volumes to isolate the target compound in milligram-to-gram quantities. The purity of the collected fractions is then rigorously assessed using analytical HPLC and confirmed by spectroscopic methods.
Spectroscopic and Spectrometric Approaches for this compound Structural Determination
Once isolated, the definitive identification and structural confirmation of this compound rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of natural products like this compound. A suite of 1D and 2D NMR experiments conducted in a suitable deuterated solvent (e.g., pyridine-d₅ or methanol-d₄) provides unambiguous evidence of the compound's constitution and stereochemistry.
¹H NMR: The proton NMR spectrum reveals key structural features. Characteristic signals include the olefinic proton at H-12 (δ ≈ 5.3 ppm), the anomeric protons of the two sugar units (α-L-rhamnopyranosyl and β-D-glucopyranosyl), and the numerous methyl singlets of the soyasapogenol A aglycone.
¹³C NMR: The carbon NMR spectrum complements the ¹H data, showing signals for all carbon atoms in the molecule. Key signals include the aglycone carbons C-3 (the site of glycosylation, δ ≈ 89 ppm), the olefinic carbons C-12 and C-13, and the anomeric carbons of the rhamnose (δ ≈ 101 ppm) and glucose (δ ≈ 105 ppm) units.
2D NMR: Two-dimensional NMR experiments are crucial for establishing connectivity.
COSY (Correlation Spectroscopy) establishes ¹H-¹H spin-spin coupling networks, allowing for the assignment of protons within each sugar ring and within the aglycone backbone.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, enabling the unambiguous assignment of the ¹³C NMR spectrum.
The following table presents characteristic NMR data for this compound, compiled from scientific literature.
| Position | Aglycone/Sugar Unit | ¹³C (δ ppm) | ¹H (δ ppm) |
|---|---|---|---|
| 3 | Soyasapogenol A | 88.9 | 3.35 (dd) |
| 12 | Soyasapogenol A | 122.6 | 5.32 (br s) |
| 13 | Soyasapogenol A | 144.2 | - |
| 24 | Soyasapogenol A | 64.1 | 4.32 (d), 3.51 (d) |
| 1' | β-D-Glucopyranosyl | 105.1 | 4.95 (d) |
| 2' | β-D-Glucopyranosyl | 83.7 | 4.35 (t) |
| 1'' | α-L-Rhamnopyranosyl | 101.4 | 6.35 (s) |
| 6'' (CH₃) | α-L-Rhamnopyranosyl | 18.7 | 1.75 (d) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for this compound Characterization
Mass spectrometry (MS) has become an indispensable tool for the characterization of soyasaponins, including this compound. The complexity and structural diversity of these compounds necessitate advanced MS techniques, often coupled with liquid chromatography (LC), for accurate identification and structural elucidation. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of soyasaponins. usda.gov It allows for the separation of complex mixtures of saponins prior to their detection by the mass spectrometer. researchgate.netnih.gov Researchers have developed LC-MS methods that can separate over 50 different soyasaponins in a single run. nih.gov The use of high-performance liquid chromatography (HPLC) coupled with an electrospray ionization (ESI) mass spectrometer has been particularly effective. researchgate.netnih.govnih.gov For instance, a method using a C18 reverse phase column can effectively separate various soyasaponins. usda.gov
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) provides detailed structural information by fragmenting the parent ions. In the positive ion mode, this compound and other soyasaponins typically form protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. nih.govpfigueiredo.org The fragmentation patterns observed in MS/MS spectra are crucial for identifying the aglycone core and the sequence of sugar moieties. nih.govoup.com For example, the loss of sugar units from the precursor ion helps in determining the glycosylation pattern. nih.gov A study on soyasaponins from Zolfino beans demonstrated the use of ESI-MS/MS to analyze the fragmentation pathways, identifying the loss of hexose (B10828440) residues and acetyl groups. nih.gov The development of MS/MS fragmentation databases further aids in the rapid identification of soyasaponins by comparing experimental data with known fragmentation patterns. nii.ac.jp
Ion Mobility-Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions. umons.ac.benih.gov This technique can distinguish between isomeric saponins that may not be separable by chromatography alone. researchgate.net By measuring the collision cross-section (CCS) of the ions, IM-MS provides valuable structural information. umons.ac.benih.gov For instance, LAESI-IMS-MS (Laser Ablation Electrospray Ionization-Ion Mobility-Mass Spectrometry) has been utilized to analyze the spatial distribution of metabolites, including soyasaponins, in soybean roots. gwu.edu This technique allows for the differentiation of isobaric ions based on their drift times in the ion mobility cell. gwu.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the detailed structural analysis of MS/MS. oup.comoup.com This powerful combination is widely used for the comprehensive characterization and quantification of soyasaponins in various samples, including soybean roots and soy-based food products. oup.comoup.comnih.gov LC-MS/MS methods have been developed to measure the content of different groups of soyasaponins with high sensitivity and accuracy. nih.gov The technique allows for the identification of individual soyasaponins based on their retention times and specific fragmentation patterns. oup.com
Table 1: Mass Spectrometry Data for Selected Soyasaponins
Mechanistic Investigations of Soyasaponin Ac Biological Activities in Preclinical and in Vitro Models
Preclinical In Vivo Animal Studies of Soyasaponin Ac
There is no specific information available from preclinical in vivo animal studies that have investigated the efficacy of this compound.
Metabolic Regulation in Preclinical ModelsNo preclinical studies detailing the role of this compound in metabolic regulation were identified.
Due to the lack of specific data for this compound in the current scientific literature, data tables and detailed research findings for this particular compound cannot be generated.
Pharmacokinetic and Pharmacodynamic Profiling in Animal Studies
Comprehensive searches of scientific literature and research databases did not yield specific pharmacokinetic or pharmacodynamic data for the individual compound this compound in preclinical animal models. The available research on soyasaponins in vivo predominantly focuses on soyasaponin mixtures (e.g., total saponin (B1150181) extracts), broader categories such as Group A or Group B soyasaponins, or other specific soyasaponin molecules like Soyasaponin Ab and Soyasaponin Bb.
General pharmacokinetic trends observed for soyasaponins as a class in animal studies indicate poor oral bioavailability of the glycoside forms. mdpi.com They are known to be metabolized by intestinal microflora into their aglycone forms, known as soyasapogenols, which are then absorbed to a greater extent. mdpi.comresearchgate.netnih.gov Studies in rats have demonstrated that the absorption of soyasapogenols is significantly better than that of their corresponding soyasaponin glycosides. nih.gov For instance, the time to reach peak plasma concentration (Tmax) for soyasapogenol B in rats was found to be between 1 to 3 hours when administered directly, compared to 8 hours when administered as group B soyasaponins. nih.gov
From a pharmacodynamic perspective, various soyasaponins have demonstrated a range of biological activities in animal models. These include immunomodulatory, anti-inflammatory, and anti-obesity effects. nih.govnih.govsciopen.com For example, soyasaponin Ab has been shown to enhance the immune response in mice, and other soyasaponins have been found to reduce inflammation and fat levels in high-fat-diet-fed mice. nih.govnih.gov
However, due to the strict focus of this article on this compound, and the lack of specific preclinical data for this compound, a detailed pharmacokinetic and pharmacodynamic profile with accompanying data tables cannot be provided at this time. Further research is required to isolate and investigate the specific in vivo properties of this compound.
Structure Activity Relationship Sar Studies of Soyasaponin Ac and Its Analogs
Impact of Glycosylation Patterns on Biological Activity
The arrangement and number of sugar chains (glycosylation) attached to the soyasaponin aglycone are critical determinants of bioactivity. Key distinctions are made between bidesmosidic (two sugar chains) and monodesmosidic (one sugar chain) saponins (B1172615).
Bidesmosidic vs. Monodesmosidic: Group A soyasaponins, such as Soyasaponin Ac, are bidesmosidic, with sugar chains attached at both the C-3 and C-22 positions of the soyasapogenol A core. nih.gov Group B soyasaponins are monodesmosidic, having a single sugar chain at the C-3 position. nih.gov Research consistently indicates that the conversion from a bidesmosidic to a monodesmosidic structure enhances biological activity. nih.govnih.gov Monodesmosidic saponins are significantly more active against erythrocytes (hemolytic activity) than their bidesmosidic precursors. nih.gov This suggests that bidesmosidic saponins may function as the less active or "dormant" form in plants. nih.gov
Number and Type of Sugar Moieties: The bioactivity of soyasaponins generally increases as sugar moieties are removed, which corresponds to an increase in lipophilicity. nih.govnih.govsemanticscholar.org Studies on hepatoprotective effects have shown that saponins with a disaccharide group at C-3 exhibit greater action than those with a trisaccharide group. nih.gov Within these groups, saponins with a hexosyl unit (like glucose) show slightly greater activity than those with a pentosyl unit (like arabinose or xylose). nih.gov The position of the sugar chains is also a determining factor for functions like membrane permeability. nih.gov
| Glycosylation Pattern | General Impact on Bioactivity | Supporting Evidence |
| Bidesmosidic | Lower activity; considered a "dormant" form. nih.gov | Natural bidesmosidic saponins from Chenopodium quinoa showed no hemolytic activity up to 500 µg·mL−1. nih.gov |
| Monodesmosidic | Higher activity. nih.govnih.gov | Hydrolyzed monodesmosidic saponins began to degrade erythrocytes at just 20 µg·mL−1. nih.gov |
| Fewer Sugar Moieties | Increased activity, correlated with increased lipophilicity. nih.govsemanticscholar.orgacs.org | The aglycones (no sugars) are the most potent forms in suppressing colon cancer cell growth. nih.govsemanticscholar.org |
| More Sugar Moieties | Decreased activity. | Saponins with a trisaccharide chain are less hepatoprotective than those with a disaccharide chain. nih.gov |
Role of Aglycone Structure in Bioactivity
The aglycone, or the non-sugar core of the saponin (B1150181), plays a fundamental role in its biological effects. The primary aglycones for soyasaponins are soyasapogenol A and soyasapogenol B. This compound is derived from soyasapogenol A. researchgate.net
Soyasapogenol A vs. Soyasapogenol B: Soyasapogenol A differs from soyasapogenol B by the presence of an additional hydroxyl group at the C-21 position. researchgate.net Both aglycones are considered the most potent forms of soyasaponins, demonstrating significantly higher bioactivity compared to their glycosylated counterparts. nih.govsemanticscholar.org In studies on HT-29 colon cancer cells, both soyasapogenol A and B showed almost complete suppression of cell growth, while the glycosidic forms were largely inactive. nih.govsemanticscholar.orgtandfonline.com
Bioavailability and Specific Activity: While both aglycones are highly active, there are differences in their bioavailability and specific effects. Studies suggest that the bioavailability of group B soyasaponins (derived from soyasapogenol B) is better than that of group A soyasaponins (derived from soyasapogenol A). nih.gov Furthermore, soyasapogenol B is absorbed more effectively than soyasapogenol A in Caco-2 cell monolayer models. nih.gov Conversely, some research indicates that extracts containing soyasapogenol A have a greater propensity to affect the cell cycle compared to extracts containing soyasapogenol B. nih.gov
| Aglycone | Key Structural Feature | Reported Bioactivity |
| Soyasapogenol A | Hydroxyl group at C-21. researchgate.net | Potent inhibitor of cancer cell growth; extracts show a strong effect on the cell cycle. nih.govnih.govsemanticscholar.org |
| Soyasapogenol B | Lacks hydroxyl group at C-21. | Potent inhibitor of cancer cell growth; demonstrates better absorption and bioavailability than Soyasapogenol A. nih.govsemanticscholar.orgnih.gov |
Chemical Derivatization and Modification Strategies for this compound in Research
To study the SAR of this compound and its analogs, researchers employ various chemical modification strategies to selectively alter parts of the molecule.
Deacetylation: A common modification is the removal of acetyl groups to study their role. This can be achieved through alkaline hydrolysis, for instance, by treating the acetylated soyasaponin with sodium hydroxide (B78521) in a methanol (B129727) solution, followed by neutralization with an acid like formic acid. researchgate.net This process converts acetylated saponins like this compound into their non-bitter, deacetylated forms.
Hydrolysis of Sugar Chains: To convert bidesmosidic saponins into more active monodesmosidic forms, selective hydrolysis is used. Microwave-assisted hydrolysis can specifically cleave the ester bond at the C-28 position in some saponins, removing one of the two sugar chains. nih.gov More complete acid hydrolysis can be used to remove all sugar moieties to isolate the aglycone core (soyasapogenol A or B) for activity testing. koreascience.kr
Methanolysis: This process involves treating the saponin with a reagent like methanolic potassium hydroxide (MeOK). This can be used to cleave the ester-linked sugar chain and replace it with a methoxy (B1213986) group, creating a methyl ester derivative. nih.gov This allows researchers to investigate the role of the carboxyl group that is formed during simple hydrolysis.
Computational Approaches to this compound SAR Prediction
While extensive chemical and biological studies have been performed, the application of computational approaches to predict the SAR of this compound is an emerging field. The detailed structural elucidation of various soyasaponins, including acetylated forms, using techniques like high-performance liquid chromatography, mass spectrometry, and NMR, provides the foundational data required for such modeling. jst.go.jpnih.gov These detailed structures can be used to build computational models to predict how different structural modifications might affect interactions with biological targets, such as enzymes or receptors. However, specific predictive computational SAR studies focusing on this compound are not yet widely reported in the literature.
Advanced Analytical Methodologies for Soyasaponin Ac Quantification and Profiling
Quantitative Analysis of Soyasaponin Ac in Complex Biological and Plant Matrices
The accurate measurement of this compound in intricate matrices such as plant tissues, processed foods, and biological fluids presents significant analytical challenges. These challenges include low concentrations, interference from structurally similar compounds, and the compound's inherent lack of a strong chromophore. To overcome these obstacles, researchers have developed and optimized several advanced analytical techniques.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of soyasaponins, including acetylated forms like this compound. nih.govacs.org This technique combines the superior separation capabilities of liquid chromatography with the precise detection and structural elucidation power of mass spectrometry.
Researchers have successfully applied LC-MS/MS for the rapid separation and quantification of a wide array of soyasaponins from various samples in a single analytical run. researchgate.netsci-hub.se The use of electrospray ionization (ESI) in the negative ion mode is often preferred, as it typically produces a strong deprotonated molecular ion [M-H]⁻ with minimal fragmentation, which simplifies the mass spectra and enhances the stability and sensitivity of the analysis. sci-hub.semasonaco.org This approach allows for the selective monitoring of specific precursor and product ion transitions, minimizing matrix interference and enabling accurate quantification even at very low levels.
For instance, a method developed for soyasaponins in lentils using LC-MS/MS demonstrated excellent linearity and high recovery rates, showcasing the technique's suitability for complex food matrices. researchgate.net The structural diversity of soyasaponins, including different acetylation patterns on Group A soyasaponins and the presence of 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) conjugates in Group B, can be effectively managed. researchgate.net Some methods employ a mild alkaline treatment to remove acetyl groups and DDMP moieties, unifying the structures for simpler quantification against non-acetylated standards. researchgate.net
| Parameter | Typical Condition | Advantage |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | High sensitivity, stable [M-H]⁻ ion |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | High selectivity (QqQ), High resolution (Orbitrap) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Specific and sensitive quantification |
| Column | Reversed-Phase C18 | Good separation of various saponin (B1150181) isomers |
| Mobile Phase | Acetonitrile (B52724)/Water with acid modifier (e.g., acetic or formic acid) | Efficient elution and improved peak shape |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of soyasaponins. nih.gov While LC-MS/MS offers unparalleled sensitivity, HPLC coupled with more conventional detectors remains widely used due to its robustness and accessibility. The choice of detector is critical and depends on the specific analytical requirements.
UV-Vis and Photodiode Array (PDA) Detectors : The primary challenge with UV detection is that most soyasaponins lack a strong, specific chromophore. iastate.edu Detection is often performed at low wavelengths, typically around 205 nm, to achieve adequate sensitivity. iastate.eduocl-journal.orgtandfonline.com While effective, this low wavelength can lead to interference from other co-eluting compounds. iastate.edu A PDA detector offers an advantage by collecting full UV-Vis spectra for each peak, which aids in peak purity assessment and compound identification. usda.gov For certain conjugated soyasaponins, such as those with a DDMP moiety, detection at higher wavelengths (around 292-295 nm) is possible, but this is not applicable to acetylated Group A saponins (B1172615) like this compound. iastate.eduresearchgate.net
Evaporative Light Scattering Detector (ELSD) : The ELSD is a universal, mass-based detector that is not dependent on the optical properties of the analyte, making it highly suitable for compounds like soyasaponins that have poor UV absorbance. researchgate.net The detector response is related to the mass of the analyte, providing a more uniform response for different saponins compared to UV detection. researchgate.net HPLC-ELSD methods have been developed for the comprehensive analysis of both Group A and Group B soyasaponins. researchgate.net
| Detector | Principle | Advantages for this compound | Limitations |
|---|---|---|---|
| UV/PDA | UV Absorbance | Widely available; PDA provides spectral data for peak purity. usda.gov | Low sensitivity due to weak chromophore; detection at low wavelengths (~205 nm) is non-specific. iastate.edu |
| ELSD | Light scattering of non-volatile analyte particles | Universal detection, independent of optical properties; good for gradient elution. researchgate.net | Response can be non-linear; requires volatile mobile phases. |
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of complex mixtures. nih.gov In CE, separation occurs based on the differential migration of charged species in an electric field. usp.org For neutral or similarly charged compounds like soyasaponins, modifications such as Micellar Electrokinetic Capillary Chromatography (MEKC) are employed. nih.govusp.org
In MEKC, surfactants are added to the buffer above their critical micelle concentration, forming a pseudo-stationary phase that allows for the separation of neutral molecules. nih.gov CE methods have been successfully developed for the separation of various triterpenoid (B12794562) saponins. researchgate.net Key parameters that are optimized to achieve separation include buffer concentration (e.g., borate (B1201080) buffer), pH, applied voltage, and the addition of modifiers like β-cyclodextrin to resolve closely related isomers. researchgate.net Detection is typically performed using UV at low wavelengths (e.g., 195 nm). researchgate.net High-performance capillary electrophoresis (HPCE) has proven effective for characterizing soyasaponin I, demonstrating the technique's potential for other individual soyasaponins. nih.gov
Metabolomic and Proteomic Profiling in Response to this compound
Understanding the biological impact of this compound requires a systems-level approach. Metabolomics and proteomics are powerful tools used to investigate the global changes in small-molecule metabolites and proteins within a biological system following exposure to a specific compound.
Studies utilizing multi-omics approaches have begun to unravel the mechanisms by which individual soyasaponins exert their effects. For example, research on Soyasaponin Ba demonstrated its ability to improve lipid accumulation in cell models. acs.org Transcriptomics and spatial metabolomics revealed that Soyasaponin Ba influences key metabolic pathways, including the PI3K/Akt and Wnt signaling pathways, and modulates metabolites related to mitochondrial function, such as 3-methylglutarylcarnitine. acs.org Such studies provide a comprehensive view of the compound's mechanism of action. acs.org
Similarly, metabolomic analyses in plants have shown that the biosynthesis and accumulation of soyasaponins are subject to complex regulation, such as diurnal rhythms in soybean roots. nih.govbiorxiv.orgresearchgate.net Transcriptome and metabolite analyses revealed that the expression of genes involved in soyasaponin biosynthesis is often induced at specific times, leading to corresponding changes in metabolite levels. nih.govdntb.gov.ua
While metabolomic studies are becoming more common, proteomic analyses detailing the specific response to individual soyasaponins are less prevalent but emerging. Proteomic studies on soybeans have focused on responses to broader environmental stresses, such as nanoparticles, identifying changes in proteins related to secondary metabolism, stress signaling, and oxidation-reduction cascades. nih.gov A comparative proteomic analysis of soybean components identified numerous proteins involved in various metabolic pathways, providing a baseline for future studies on the effects of specific phytochemicals. nih.gov Future research focusing specifically on the proteomic shifts induced by this compound will be crucial for a complete understanding of its biological activity.
Development of Robust and Validated Analytical Methods for Research Purity Assessment
The reliability of research findings on this compound is contingent upon the use of well-characterized, high-purity standards. Therefore, the development and validation of robust analytical methods are essential for assessing the purity of isolated or synthesized compounds. Method validation ensures that the analytical procedure is suitable for its intended purpose, providing data on its linearity, accuracy, precision, specificity, and sensitivity.
Validated HPLC and LC-MS methods for soyasaponins typically demonstrate excellent performance across these parameters. nih.gov
Linearity : Calibration curves for soyasaponin standards consistently show high correlation coefficients (R² > 0.99) over a defined concentration range. nih.gov
Precision : The repeatability of the method is assessed through intra-day and inter-day precision, with relative standard deviation (RSD) values typically below 10-15%. nih.govnih.gov For example, one HPLC-UV method reported within-day and between-days variation coefficients not exceeding 7.9% and 9.0%, respectively. nih.gov
Accuracy : Accuracy is often determined through recovery studies, where a known amount of the standard is spiked into a sample matrix. Recovery rates for soyasaponins are generally high, often in the range of 90-110%. researchgate.net
Sensitivity : The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified. For soyasaponins, these limits can reach the low micromolar or even nanomolar range, particularly with LC-MS methods. researchgate.netnih.gov An HPLC-UV method for group B soyasaponins reported a detection limit of 0.065 µmol/g. researchgate.net
The validation process ensures that the analytical method can reliably determine the purity of this compound, distinguishing it from impurities and closely related isomers, which is fundamental for its use in further biological and chemical research. nih.gov
| Parameter | Description | Typical Acceptance Criteria/Reported Values |
|---|---|---|
| Linearity (R²) | Measures how well the calibration curve fits a linear model. | > 0.99. nih.gov |
| Precision (RSD%) | Measures the closeness of repeated measurements. | Intra-day < 10%; Inter-day < 15%. nih.gov |
| Accuracy (Recovery %) | Measures the agreement between the measured value and the true value. | Typically 90-110%. researchgate.net |
| Limit of Detection (LOD) | The lowest analyte concentration that can be detected. | Method-dependent (e.g., 0.065 µmol/g for HPLC-UV). researchgate.net |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantified with acceptable precision and accuracy. | Method-dependent (e.g., 0.11-4.86 µmol/g for HPLC-UV). nih.gov |
Emerging Research Directions and Future Perspectives for Soyasaponin Ac
Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) in Soyasaponin Ac Research
The fields of transcriptomics and metabolomics are providing powerful new lenses through which to view the biosynthesis, regulation, and function of soyasaponins, including this compound. These "omics" technologies allow for a holistic and high-throughput analysis of the genes, transcripts, and metabolites within an organism, offering a more complete picture of the complex biological systems at play.
Transcriptomics , the study of the complete set of RNA transcripts in a cell or organism, has been instrumental in identifying the genes responsible for soyasaponin biosynthesis. For instance, transcriptome analysis has been used to identify differentially expressed genes (DEGs) involved in the flavonoid and saponin (B1150181) biosynthetic pathways. nih.gov In one study, 10 DEGs associated with saponin biosynthesis were identified, which were found to regulate the mevalonic acid (MVA) pathway, a key route for producing the precursors of triterpenoid (B12794562) saponins (B1172615). nih.gov Such studies have also helped to elucidate the roles of specific enzymes, like glycosyltransferases, in determining the final structure of soyasaponin molecules. For example, the sg-3 gene has been identified as being responsible for the addition of a terminal rhamnose residue to the C-3 sugar chain of certain soyasaponins, leading to the formation of this compound. researchgate.net A mutant deficient in this gene (the gmsgt3 mutant) lacks this compound. researchgate.netoup.com
Metabolomics , which focuses on the comprehensive analysis of all metabolites in a biological sample, has been crucial for understanding the diversity and distribution of soyasaponins. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify a wide array of soyasaponins in different parts of the soybean plant and at various growth stages. gnu.ac.krmdpi.com Metabolomic studies have revealed that the composition of soyasaponins can be influenced by factors such as germination and environmental stress. gnu.ac.krmdpi.com For example, during soybean germination, the levels of B soyasaponins tend to increase, while DDMP soyasaponins decrease. gnu.ac.kr Furthermore, metabolomics has been employed to differentiate between closely related plant species by their unique metabolite profiles, where specific soyasaponins can serve as distinguishing markers. nih.govresearchgate.net
The integration of transcriptomics and metabolomics provides a powerful synergistic approach. By correlating gene expression data with metabolite profiles, researchers can build a more complete model of the soyasaponin biosynthetic pathway and its regulation. nih.gov For example, an integrated analysis of the transcriptome and metabolome of Astragalus mongholious after cutting revealed a correlation between the upregulation of specific genes in the MVA pathway and an increase in the content of soyasaponin I. nih.gov This multi-omics approach is essential for understanding how genetic and environmental factors influence the production of this compound and other related compounds.
Novel Applications of this compound as a Biochemical Probe or Research Tool
Beyond its direct biological activities, the unique chemical structure of this compound and other soyasaponins makes them valuable as biochemical probes and research tools to investigate various cellular processes. Their amphiphilic nature, consisting of a hydrophobic triterpenoid aglycone and hydrophilic sugar chains, allows them to interact with cell membranes and influence their properties. mdpi.com
One emerging application is the use of soyasaponins to study membrane-dependent cellular events. For instance, soyasaponins have been shown to modify cell membranes, potentially increasing their permeability. mdpi.com This property can be harnessed to investigate the roles of membrane integrity and lipid raft composition in cellular signaling. Research has demonstrated that certain soyasaponins can suppress the recruitment of Toll-like receptor 4 (TLR4) and its adaptor protein MyD88 into lipid rafts, thereby inhibiting inflammatory signaling pathways. nih.gov This suggests that this compound could be used as a tool to modulate lipid raft-dependent signaling and to dissect the molecular mechanisms of inflammatory responses.
Furthermore, the interaction of soyasaponins with specific proteins can be exploited to probe protein function. For example, the inhibitory effect of some soyasaponins on viral entry provides a tool to study the mechanisms of viral attachment and fusion. lidsen.com Specifically, soyasaponins have been found to inhibit influenza virus binding to its cellular receptor. lidsen.com This allows researchers to investigate the specific domains of viral and cellular proteins involved in this initial step of infection.
The ability of soyasaponins to modulate the activity of various enzymes also presents opportunities for their use as research tools. researchgate.net By selectively inhibiting or activating certain enzymes, soyasaponins can help to elucidate their roles in complex signaling cascades. The structural diversity among soyasaponins, including the variations in sugar chains and acetylation patterns found in compounds like this compound, provides a toolkit of molecules with potentially different specificities and potencies, allowing for a more nuanced investigation of cellular pathways. tandfonline.comnih.gov
Green Chemistry Approaches in this compound Isolation and Synthesis Research
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the isolation and synthesis of natural products like this compound. acs.org
Traditional methods for isolating soyasaponins often involve the use of large volumes of organic solvents and may require multiple chromatographic steps, leading to significant solvent waste and potential for chemical residue. tandfonline.comscholaris.ca Green chemistry approaches focus on developing more environmentally friendly and efficient extraction and purification techniques. This includes the use of alternative solvents, such as supercritical fluids or ionic liquids, and the development of more selective extraction methods like solid-phase extraction (SPE) and low-pressure liquid chromatography (LPLC) that can reduce solvent consumption. scholaris.caresearchgate.net For instance, SPE has been used to fractionate deacetylated group A and group B soyasaponins using simple methanol-water mixtures. researchgate.net The goal is to develop methods that are not only more sustainable but also yield higher purity and recovery of the target compounds.
In the realm of synthesis, green chemistry encourages the use of enzymatic and biocatalytic methods to avoid the need for protecting groups and to reduce the number of reaction steps. acs.org While the total chemical synthesis of complex molecules like this compound is challenging, advancements in glycosylation chemistry and the synthesis of triterpenoid scaffolds are making it more feasible. nih.gov A green chemistry approach to the synthesis of this compound would prioritize atom economy, the use of renewable starting materials, and the avoidance of toxic reagents and solvents. acs.org The development of biocatalytic methods, where enzymes are used to perform specific chemical transformations with high selectivity, holds particular promise for the greener synthesis of soyasaponins and their analogs.
Challenges and Opportunities in this compound Academic Research
Academic research on this compound faces several challenges, but these also present significant opportunities for future investigation.
One of the primary challenges is the inherent complexity and structural diversity of soyasaponins. researchgate.net Soybeans contain a multitude of soyasaponin isomers, including acetylated and deacetylated forms, which can be difficult to separate and characterize. tandfonline.comnih.gov This structural heterogeneity complicates the establishment of clear structure-activity relationships. However, this complexity also offers the opportunity to build a diverse library of related compounds for screening and to identify the specific structural features responsible for different biological activities.
The low abundance of certain soyasaponins, including potentially this compound in some soybean varieties, can make their isolation in sufficient quantities for detailed biological studies challenging. tandfonline.com This highlights the need for improved, high-yield isolation techniques and the development of efficient synthetic routes.
Another challenge is elucidating the precise molecular mechanisms of action of this compound. While many studies have reported its biological effects, the direct molecular targets and the downstream signaling pathways are often not fully understood. This is an area ripe for investigation using modern biochemical and cell biology techniques, including the use of this compound as a biochemical probe as discussed earlier.
Furthermore, understanding the metabolism and bioavailability of this compound in vivo is crucial for translating basic research findings into potential applications. The gut microbiota can metabolize soyasaponins, potentially altering their bioactivity. core.ac.ukiastate.edu Research into how these metabolic transformations affect the biological properties of this compound is a significant and underexplored area.
Despite these challenges, the opportunities for future research on this compound are vast. The continued application of omics technologies will undoubtedly uncover new genes, enzymes, and regulatory networks involved in its biosynthesis. nih.govthno.org The development of novel applications for this compound as a research tool will aid in the broader understanding of fundamental cellular processes. nih.govlidsen.com Moreover, the pursuit of green chemistry approaches will not only make research more sustainable but may also lead to the discovery of novel and more efficient ways to produce and modify these complex molecules. acs.orgresearchgate.net The unique biological activities of this compound, coupled with these emerging research directions, ensure that it will remain a compound of significant interest to the scientific community.
Q & A
Q. What are the standard methodologies for isolating and characterizing Soyasaponin Ac from soybean extracts?
this compound isolation typically involves chromatographic techniques coupled with advanced analytical methods. For structural elucidation, profile analysis is recommended, which combines:
- Thin-layer chromatography (TLC) for preliminary saponin detection.
- LC-PDA/MS/MS to determine molecular mass, UV spectra, and fragmentation patterns.
- Genetic analysis to identify biosynthetic pathways and gene combinations influencing saponin composition . This method requires minimal sample quantities (avoiding NMR’s 40 mg threshold) and integrates multi-modal data for robust structural identification.
Q. Which in vitro models are validated for studying this compound’s bioactivity?
Commonly used models include:
Q. How is cytotoxicity assessed in this compound studies, and what concentration ranges are considered safe?
Cytotoxicity is evaluated using the MTT assay , which measures mitochondrial activity in viable cells. For Soyasaponin Ag (a structural analog), concentrations of 25–100 µM over 48 hours showed no significant cytotoxicity in B16F10 cells. Similar ranges are recommended for this compound, with validation via dose-response curves and triplicate experiments.
Advanced Research Questions
Q. How can contradictory findings about this compound’s mechanism of action on tyrosinase-related pathways be resolved?
Contradictions (e.g., inhibition of TRP-2 but not tyrosinase in Soyasaponin Ag studies ) require:
- Multi-target assays : Simultaneously quantify tyrosinase, TRP-1, and TRP-2 expression (via Western blotting).
- Post-translational analysis : Assess protein degradation rates (e.g., cycloheximide chase experiments).
- Pathway inhibition : Use siRNA or pharmacological inhibitors to isolate specific melanogenesis steps.
Q. What experimental strategies are recommended to study this compound’s modulation of EMT in ovarian cancer?
- Functional assays : Transwell migration and invasion assays.
- Molecular profiling : Quantify EMT markers (E-cadherin, N-cadherin, vimentin) via qPCR or immunofluorescence.
- Pathway analysis : Validate EMT-related pathways (e.g., TGF-β, Wnt/β-catenin) using phospho-specific antibodies .
Q. How do researchers address discrepancies between in vitro and in vivo efficacy of this compound?
- Bioavailability studies : Use HPLC-MS to measure this compound stability in plasma and tissue homogenates.
- Metabolite identification : Characterize phase I/II metabolites using liver microsomes.
- In vivo validation : Employ xenograft models (e.g., ovarian cancer) with pharmacokinetic monitoring .
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound?
Q. Are there synergistic effects when combining this compound with other bioactive compounds?
Co-treatment strategies (e.g., with Soyasaponin A1 or A2) can amplify anti-inflammatory effects via MyD88/TLR4 pathway suppression . Synergy is quantified using:
- Combination Index (CI) : Calculated via CompuSyn software.
- Isobologram analysis : Validate additive, synergistic, or antagonistic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
